![molecular formula C10H18Cl2N2O2 B3152602 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride CAS No. 74032-76-1](/img/structure/B3152602.png)
2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride
Overview
Description
“2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N2O2 and a molecular weight of 269.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride” can be represented as C1=CC(=CC=C1N)N(CCO)CCO.Cl.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride” include a molecular weight of 269.17 and a molecular formula of C10H18Cl2N2O2 .Scientific Research Applications
Antioxidant and Therapeutic Potential
One area of interest is the antioxidant and anti-inflammatory properties of phenolic compounds found in natural products, such as tyrosol and hydroxytyrosol. These compounds, which share structural similarities with the subject chemical, exhibit high antioxidant, anti-inflammatory, antiviral, and anti-tumor activities. Research by Ramos et al. (2020) highlighted their potential application in dentistry for their anti-inflammatory and antioxidant activities, suggesting a possible avenue for the exploration of 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride in similar therapeutic contexts (Ramos et al., 2020).
Chemical Rearrangements and Synthesis
The compound's utility in chemical synthesis and rearrangements has been another focus, particularly through mechanisms involving aziridinium intermediates. Métro et al. (2010) reviewed the rearrangement of beta-amino alcohols, which could provide a theoretical foundation for understanding the chemical behaviors and potential applications of 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride in synthetic organic chemistry (Métro et al., 2010).
Pharmacological Interactions
Exploring the interactions of chemical compounds with biological systems forms a crucial part of pharmacological research. Studies on similar compounds, such as taurine's interactions with ethanol, reveal the intricate balance between biochemical mechanisms within the central nervous system. These interactions offer a glimpse into how 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride might affect physiological processes, hinting at potential research avenues in neuromodulation and neuroprotection (Oliver, 2002).
Toxicological Assessments
Understanding the toxicological profile of chemical compounds is paramount in assessing their safety and potential adverse effects. McGregor (2007) provides a comprehensive review of ethyl tertiary-butyl ether, a compound used in gasoline, which includes discussions on its metabolism, toxic effects, and implications for human health. This kind of research underscores the importance of toxicological assessments for compounds like 2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride in determining their viability and safety for various applications (Mcgregor, 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;;/h1-4,13-14H,5-8,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBQSQJPBIUMCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(CCO)CCO.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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